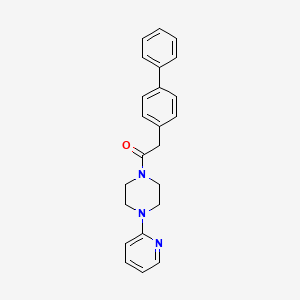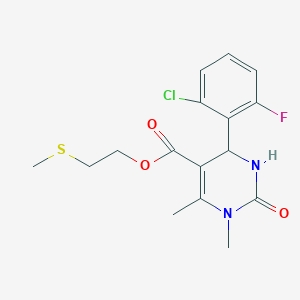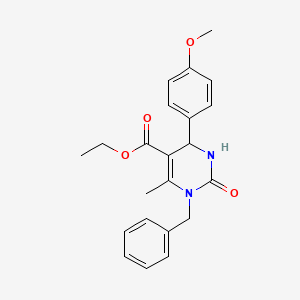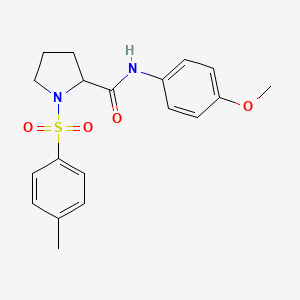
1-(4-biphenylylacetyl)-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-(4-biphenylylacetyl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C23H23N3O and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.184112366 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics with Pyrazolo[1,5-a]pyridine Substructure
Research by Möller et al. (2017) on 1,4-disubstituted aromatic piperazines, similar in structural motifs to 1-(4-biphenylylacetyl)-4-(2-pyridinyl)piperazine, highlights their role as privileged structures for targeting aminergic G protein-coupled receptors. The study focuses on enhancing binding affinity and fine-tuning functional properties for dopamine receptor partial agonists, demonstrating the potential of these compounds in developing novel therapeutics with antipsychotic activity (Möller et al., 2017).
Non-opiate Antinociceptive Agents
Viaud et al. (1995) explored the analgesic efficacy of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, which share a structural resemblance to the compound . Their findings underscore the significance of structural modification in achieving potent, rapid-acting, non-opioid analgesic properties (Viaud et al., 1995).
Adenosine A2a Receptor Antagonists for Parkinson's Disease
Research conducted by Vu et al. (2004) on piperazine derivatives of triazolotriazine indicates their efficacy as adenosine A(2a) receptor antagonists, offering a promising approach for treating Parkinson's disease. This illustrates the therapeutic potential of piperazine derivatives in modulating neuroreceptors for disease management (Vu et al., 2004).
Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives
Balaraju et al. (2019) highlighted the importance of piperazine-1-yl-1H-indazole derivatives in medicinal chemistry, focusing on their synthesis, characterization, and docking studies. Such compounds, similar to this compound, play a crucial role in drug discovery and development, showcasing the versatility of piperazine derivatives in scientific research (Balaraju et al., 2019).
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(26-16-14-25(15-17-26)22-8-4-5-13-24-22)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEZRISDAOBTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047738.png)
![8-(2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4047742.png)
![10-(4-ethoxyphenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4047743.png)


![4,4'-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047765.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide](/img/structure/B4047778.png)
![BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE](/img/structure/B4047799.png)
![N-1-adamantyl-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4047802.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4047810.png)
![2,2-Dimethyl-1-[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]propan-1-one](/img/structure/B4047813.png)
![1-benzyl-4-[cyclopentyl(phenyl)acetyl]piperazine hydrochloride](/img/structure/B4047818.png)
